molecular formula C18H17N3O3 B2410955 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide CAS No. 852137-48-5

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide

Cat. No.: B2410955
CAS No.: 852137-48-5
M. Wt: 323.352
InChI Key: XZASTTGIUYZLEB-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide is a synthetic indole derivative offered for research purposes. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its widespread presence in biologically active compounds and pharmaceuticals. Indole derivatives have been extensively studied and reported to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties . This particular compound features a 1,2-dimethylindole core, a structure that appears in other researched molecules, linked to a 2-nitrobenzamide group. The nitrobenzamide moiety is a common pharmacophore in the design of various enzyme inhibitors. Researchers can investigate this compound as a building block or as a candidate for screening in novel therapeutic areas, leveraging the versatile biological potential of the indole chemical space. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-9-14-10-13(7-8-16(14)20(12)2)11-19-18(22)15-5-3-4-6-17(15)21(23)24/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZASTTGIUYZLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Formation via Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For 5-methylindole derivatives:

  • Reactant Preparation :
    • Phenylhydrazine derivative : 4-Methylphenylhydrazine (1.0 eq)
    • Ketone : Butan-2-one (1.2 eq) in acetic acid at reflux (120°C, 8 h).
  • Cyclization : Acid-catalyzed rearrangement forms the indole core.
  • Methylation :
    • N1-Methylation : Treat indole with methyl iodide (1.5 eq) and NaH in DMF (0°C to RT, 4 h).
    • C2-Methylation : Use LDA (2.0 eq) at -78°C, followed by methyl iodide (1.2 eq).

Key Data :

Step Reagents/Conditions Yield (%)
Cyclization AcOH, reflux 72
N1-Methylation MeI, NaH, DMF 85
C2-Methylation LDA, MeI, THF 68

Introduction of the Aminomethyl Group

  • Bromination : Treat 1,2-dimethylindole with NBS (1.1 eq) in CCl₄ (RT, 2 h) to yield 5-bromo-1,2-dimethylindole.
  • Cyanidation : React with CuCN (2.0 eq) in DMF (120°C, 12 h) to form 5-cyano-1,2-dimethylindole.
  • Reduction : Reduce nitrile to amine using LiAlH₄ (3.0 eq) in THF (reflux, 6 h).

Characterization :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35 (d, J = 8.5 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 3.85 (s, 2H, CH₂NH₂), 2.45 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃).

Synthesis of 2-Nitrobenzoyl Chloride

  • Acid Chloride Formation :
    • Add thionyl chloride (2.5 eq) to 2-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0°C to RT, 4 h).
    • Remove excess SOCl₂ under vacuum to isolate 2-nitrobenzoyl chloride (95% yield).

Safety Note : Conduct in a fume hood due to HCl/SO₂ evolution.

Amide Coupling via Carbodiimide-Mediated Reaction

  • Reaction Setup :
    • Dissolve 1,2-dimethyl-1H-indol-5-ylmethanamine (1.0 eq) and 2-nitrobenzoyl chloride (1.1 eq) in dry DMF.
    • Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and TEA (3.0 eq).
    • Stir at RT under N₂ for 16 h.
  • Workup :
    • Dilute with ethyl acetate, wash with 5% HCl, NaHCO₃, and brine.
    • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (EtOAc/hexane, 1:3).

Optimization Data :

Parameter Value Impact on Yield
Solvent DMF vs. THF +15% in DMF
Coupling Agent EDC/HOBt vs. DCC Comparable
Reaction Time 16 h vs. 24 h No improvement

Characterization of Final Product :

  • MP : 148–150°C
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.70 (t, J = 5.5 Hz, 1H, NH), 8.25 (d, J = 8.0 Hz, 1H, Ar-H), 7.95–7.75 (m, 3H, Ar-H), 7.40 (d, J = 8.5 Hz, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 4.65 (d, J = 5.5 Hz, 2H, CH₂), 2.50 (s, 3H, N-CH₃), 2.35 (s, 3H, C-CH₃).
  • HRMS : [M+H]⁺ calc. for C₁₉H₁₈N₃O₃: 336.1348; found: 336.1345.

Alternative Synthetic Pathways

Ullmann-Type Coupling for Direct Arylation

Aryl halides and amines can couple under CuI/L-proline catalysis:

  • Reactants : 5-bromo-1,2-dimethylindole and 2-nitrobenzamide.
  • Conditions : CuI (10 mol%), L-proline (20 mol%), K₂CO₃, DMSO, 110°C, 24 h.
  • Yield : 58% (lower than carbodiimide method).

Microwave-Assisted Amidation

Accelerate coupling using microwave irradiation (100°C, 30 min):

  • Yield : 82% (comparable to traditional methods).

Challenges and Mitigation Strategies

  • Indole N-H Acidity : Pre-methylation prevents undesired side reactions during coupling.
  • Nitro Group Reduction : Use mild reducing agents (e.g., LiAlH₄) to avoid nitro reduction.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Reduction: N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-aminobenzamide.

    Oxidation: Various oxidized indole derivatives.

    Substitution: Substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Studies indicate that N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide exhibits antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. The compound's mechanism involves the formation of reactive intermediates that can disrupt microbial cell functions.
  • Anticancer Potential : Research has shown that this compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways. Its ability to inhibit specific enzymes related to cancer progression further supports its therapeutic potential.

2. Biochemical Research

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). These pathways are crucial in inflammation and cancer biology, highlighting the compound's relevance in therapeutic development.
  • Protein Interactions : this compound has been studied for its interactions with various proteins, which could lead to insights into its mechanism of action and potential therapeutic applications.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

StudyFindings
PMC9230682Demonstrated antimicrobial activity against several microorganisms through the formation of toxic intermediates.
MDPIHighlighted potential anticancer properties through apoptosis induction in tumor cells; showed enzyme inhibition capabilities against iNOS and COX pathways.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can interact with receptor proteins, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide
  • N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide
  • N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for studying specific biochemical pathways and developing new therapeutic agents.

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a complex structure characterized by an indole moiety linked to a nitro-substituted benzamide. The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with 1,2-dimethylindole and 2-nitrobenzoyl chloride.
  • Reaction Conditions : The reaction is conducted in the presence of a base such as triethylamine in a solvent like dichloromethane.
  • Procedure : The components are stirred at room temperature until the reaction completes.
  • Purification : The product is purified through column chromatography to isolate the desired compound .

1. Antimicrobial Activity

Nitro-containing compounds have been recognized for their antimicrobial properties. This compound may exhibit similar effects through mechanisms such as:

  • Reduction to Toxic Intermediates : Nitro groups can be reduced to form reactive species that bind covalently to DNA, leading to cell death .
  • Inhibition of Microbial Growth : Studies indicate that nitro derivatives can disrupt microbial cellular functions, making them effective against various pathogens.

2. Anticancer Potential

Research has highlighted the anticancer potential of compounds with similar structures:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets and triggering apoptotic pathways .
  • Inhibition of Tumor Growth : Preliminary studies suggest that this compound could inhibit tumor growth by modulating signaling pathways involved in cell proliferation.

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes:

  • iNOS Inhibition : Similar compounds have demonstrated significant inhibition of inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses .
  • Multi-target Interactions : The compound may also affect other biomolecules such as COX-2 and TNF-α, indicating potential for anti-inflammatory applications .

The biological activity of this compound is largely attributed to its unique chemical structure:

  • Bioreduction : The nitro group undergoes bioreduction to generate reactive intermediates that can interact with cellular components.
  • Receptor Modulation : The indole moiety may influence receptor proteins, altering their function and affecting cellular signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of nitrobenzamide derivatives, including this compound:

StudyFindings
PMC9230682Demonstrated antimicrobial activity against several microorganisms through the formation of toxic intermediates.
Highlighted potential anticancer properties through apoptosis induction in tumor cells.
MDPIShowed enzyme inhibition capabilities, particularly against iNOS and COX pathways.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide?

  • Answer : The compound can be synthesized via a two-step process:

React o-nitrobenzoic acid with thionyl chloride to form o-nitrobenzoyl chloride.

Couple the intermediate with (1,2-dimethyl-1H-indol-5-yl)methylamine under anhydrous conditions (e.g., dry THF, nitrogen atmosphere).
Purification is typically achieved via column chromatography using silica gel and a solvent system like ethyl acetate/hexane. Reaction progress is monitored by TLC .

Q. How can spectroscopic techniques confirm the identity of this compound?

  • Answer :

  • ¹H NMR : Key signals include aromatic protons (7.8–8.2 ppm, multiplet), indole methyl groups (1.3–3.0 ppm), and the amide NH (if present, ~13 ppm).
  • IR Spectroscopy : Look for absorption bands at ~1680 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (nitro group).
  • Mass Spectrometry : High-resolution ESI-TOF can confirm the molecular ion peak (e.g., [M+H]⁺) .

Q. What quality control methods ensure purity for this compound?

  • Answer :

  • TLC : Use silica gel plates with ethyl acetate/hexane (1:1) to monitor impurities.
  • HPLC : Employ a C18 column and UV detection at 254 nm for quantitative analysis.
  • Melting Point : Compare observed values with literature data to assess crystallinity .

Advanced Research Questions

Q. How can structural ambiguities in derivatives of this compound be resolved?

  • Answer :

  • X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained.
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures.
  • Isotopic Labeling : ¹³C or ¹⁵N labeling can clarify ambiguous signals in crowded spectra .

Q. What strategies optimize reaction yields in copper-catalyzed heterocycle formation?

  • Answer :

  • Catalyst Screening : Test copper salts (e.g., Cu(OTf)₂) with ligands like triphenylphosphine.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) often enhance reactivity.
  • Temperature Control : Reactions at 110°C under nitrogen improve cyclization efficiency .

Q. How to design bioactivity assays for this compound based on structural analogs?

  • Answer :

  • Target Selection : Prioritize receptors (e.g., serotonin receptors) based on structural similarity to active analogs like N-[3-(2-dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide.
  • In Vitro Assays : Use radioligand binding or functional assays (e.g., cAMP inhibition) with positive controls (e.g., Depakin for anticonvulsant activity).
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values to quantify potency .

Q. How should researchers address contradictions in spectral data or synthesis yields?

  • Answer :

  • Cross-Validation : Compare NMR/IR data with multiple independent syntheses.
  • Alternative Pathways : Explore different coupling agents (e.g., EDC/HOBt vs. DCC) to improve reproducibility.
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., stoichiometry, reaction time) .

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